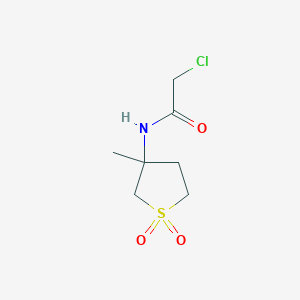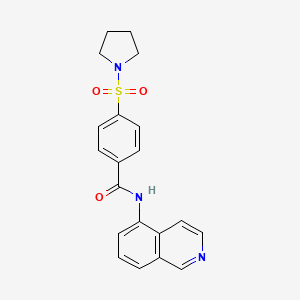![molecular formula C19H19N9O B2663224 2-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2034548-56-4](/img/structure/B2663224.png)
2-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Methodologies
Researchers have developed various synthetic methodologies to construct heterocyclic compounds related to the queried chemical. One approach involves the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation, highlighting a convenient strategy for constructing triazolo-pyridine skeletons with high yields and short reaction times (Zisheng Zheng et al., 2014). Additionally, the synthesis of thiazolo and triazolo-pyrimidines has been achieved, demonstrating the versatility of heterocyclic compounds in producing biologically active molecules (M. Haiza et al., 2000).
Biological Activities and Potential Applications
The biological activities of these compounds span a broad spectrum, including antibacterial, antifungal, and antitumor properties. For instance, certain heterocyclic compounds have shown significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (G. K. Patel & H. S. Patel, 2015). Moreover, compounds featuring the 1,2,4-triazolo[4,3-a]pyridine scaffold have been explored for their antimicrobial evaluations, providing a pathway for the development of new antimicrobial agents (O. Prakash et al., 2011).
Antitumor and Antifibrotic Agents
The discovery of compounds inhibiting TGF-β type I receptor kinase demonstrates the therapeutic potential of heterocyclic compounds in cancer immunotherapy and antifibrotic treatments. One such compound, EW-7197, has shown high potency, selectivity, and oral bioavailability, underscoring the relevance of these molecules in developing new treatments for cancer and fibrotic diseases (C. Jin et al., 2014).
Propiedades
IUPAC Name |
2-phenyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N9O/c29-19(15-12-21-28(24-15)14-6-2-1-3-7-14)20-13-18-23-22-16-8-9-17(25-27(16)18)26-10-4-5-11-26/h1-3,6-9,12H,4-5,10-11,13H2,(H,20,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJUITQQXJCVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=NN(N=C4)C5=CC=CC=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

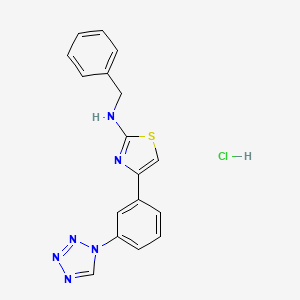

![methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2663145.png)
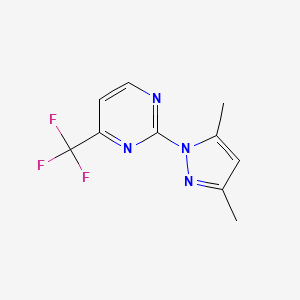
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2663148.png)
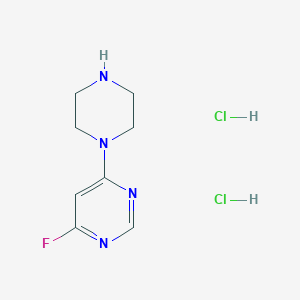
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2663153.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2663156.png)
![2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide](/img/structure/B2663157.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2663158.png)
